molecular formula C9H16O5 B582981 [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol CAS No. 145354-78-5

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol

Cat. No.: B582981
CAS No.: 145354-78-5
M. Wt: 204.222
InChI Key: ACRXATKXLFPSEO-RNJXMRFFSA-N
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Description

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol is a complex organic compound known for its unique structural properties and versatility in various scientific applications. This compound features a dioxolane ring system, which is a five-membered ring containing two oxygen atoms. The presence of the dioxolane rings imparts significant stability and reactivity to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol typically involves the formation of the dioxolane rings through a series of condensation reactions. One common method includes the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Advanced purification techniques such as distillation, crystallization, and chromatography are utilized to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dioxolane rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It plays a role in the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The dioxolane rings can form stable complexes with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol can be compared with other similar compounds, such as:

    (2S,4S,4R)-[4,4-bi-1,3-dioxolane]-2-methanol-2,2-dimethyl: This compound shares a similar dioxolane ring structure but differs in its specific substituents and stereochemistry.

    Flavonoids: These compounds also contain oxygen-containing ring systems but have different structural frameworks and biological activities.

The uniqueness of this compound lies in its specific dioxolane ring configuration and its versatility in various scientific applications.

Properties

IUPAC Name

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)12-5-7(14-9)6-4-11-8(3-10)13-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRXATKXLFPSEO-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2COC(O2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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